Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate
Overview
Description
Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate is an organic compound with the molecular formula C11H8BrF2NO2 It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, a cyano group, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by the introduction of the cyano and difluoromethyl groups. One common method includes the following steps:
Bromination: The starting material, ethyl benzoate, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Cyano Group Introduction: The brominated intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, to introduce the cyano group.
Difluoromethylation: Finally, the difluoromethyl group is introduced using a difluoromethylating reagent, such as difluoromethyl iodide, under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 2-amino-4-cyano-5-(difluoromethyl)benzoate.
Oxidation: Formation of ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate can be compared with similar compounds such as:
Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and biological activity.
Ethyl 2-bromo-4-cyano-5-(methyl)benzoate: Contains a methyl group instead of a difluoromethyl group, leading to different chemical and physical properties.
Ethyl 2-bromo-4-cyano-5-(chloromethyl)benzoate: Contains a chloromethyl group, which may result in different reactivity and applications.
Biological Activity
Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C11H8BrF2NO2
- Functional Groups :
- Bromine atom
- Cyano group (–C≡N)
- Difluoromethyl group (–CF2H)
These functional groups contribute to the compound's unique chemical properties and biological activity. The difluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability, which may influence its interactions with biological targets such as enzymes and receptors .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, similar to other compounds with analogous structures .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. For instance:
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
Related Compounds | Variable efficacy against Gram-positive and Gram-negative bacteria |
Anticancer Potential
In medicinal chemistry, this compound has been explored as a precursor for developing anticancer agents. Its structural features allow it to be modified into various derivatives that may exhibit enhanced cytotoxicity against cancer cells. Research into structure–activity relationships (SAR) has revealed that modifications to the cyano or difluoromethyl groups can significantly affect biological activity .
Case Studies
- In Vivo Efficacy Studies : A study conducted on a related compound demonstrated that dosing at specific concentrations resulted in significant reductions in tumor burden in mouse models. The study highlighted the importance of maintaining adequate plasma concentrations for therapeutic efficacy .
- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound interacts with key metabolic enzymes, leading to altered metabolic profiles in treated cells. This suggests a potential pathway for therapeutic intervention in metabolic disorders .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)benzoate | Bromine, cyano, trifluoromethyl | Different reactivity profile due to trifluoromethyl group |
Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate | Bromine, cyano, difluoromethyl | Variation in ester group affects solubility and bioactivity |
These comparisons underscore how variations in functional groups can lead to significant differences in biological activity and potential applications.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-4-7(10(13)14)6(5-15)3-9(8)12/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLUDGPAGIJLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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